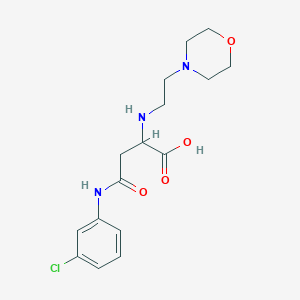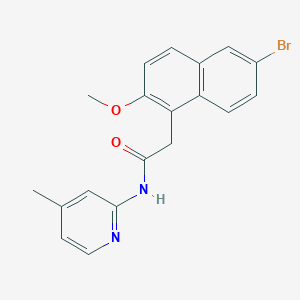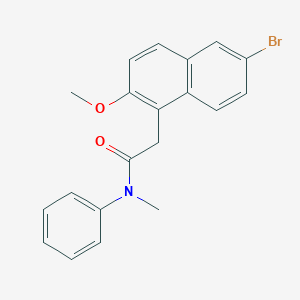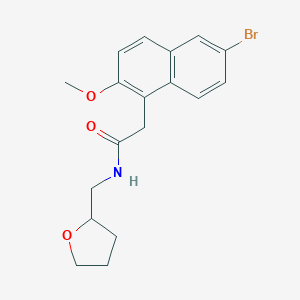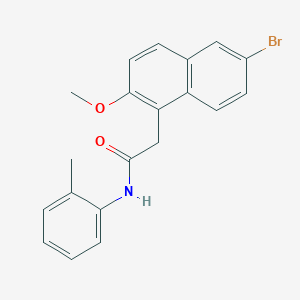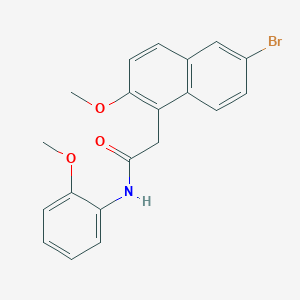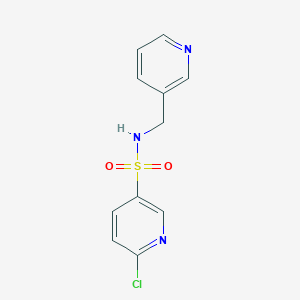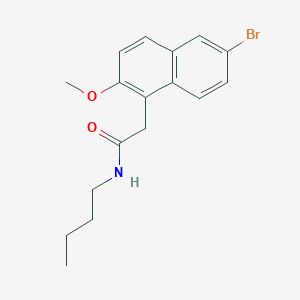
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl dimethylcarbamate core, with the bromophenoxy and trifluoromethyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom and the trifluoromethyl group could increase the compound’s molecular weight and potentially influence its solubility and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed several methodologies for synthesizing derivatives of chromen-7-yl dimethylcarbamates, which include compounds similar to the one mentioned. For instance, Janse van Rensburg and Robinson (2009) describe the synthesis of a range of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for sulfur-containing carbamates and examining the influence of the substituent on amide rotational barriers (Janse van Rensburg & Robinson, 2009). This work underscores the chemical versatility and the impact of different atoms or groups on the physical properties of these compounds.
Structural and Mechanistic Insights
Further structural and mechanistic insights into these compounds were provided by follow-up studies, such as the ab initio and NMR investigations by Janse van Rensburg, Robinson, and Kruger (2011). They synthesized similar compounds and analyzed them through variable temperature and exchange spectroscopy NMR, calculating the barrier to free amide rotation. These studies provide valuable information on the dynamic behavior of these molecules in solution and the effect of heteroatoms on their rotational freedom (Janse van Rensburg, Robinson, & Kruger, 2011).
Application in Medicinal Chemistry
On the application side, particularly in medicinal chemistry, Mahdavi et al. (2011) synthesized and evaluated the cytotoxic activities of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives against six human tumor cell lines. Their findings indicate the potential of these compounds in the development of new anticancer agents, highlighting the significance of trifluoromethyl and chromene moieties in enhancing cytotoxicity (Mahdavi et al., 2011).
Mécanisme D'action
Orientations Futures
The study of this compound could provide valuable insights into its potential applications, particularly if it exhibits unique reactivity or biological activity. Future research could involve detailed studies of its synthesis, reactivity, and mechanism of action, as well as investigations into its potential uses .
Propriétés
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO5/c1-24(2)18(26)27-10-7-8-11-14(9-10)29-17(19(21,22)23)16(15(11)25)28-13-6-4-3-5-12(13)20/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKQANEOWCQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
![N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B385335.png)
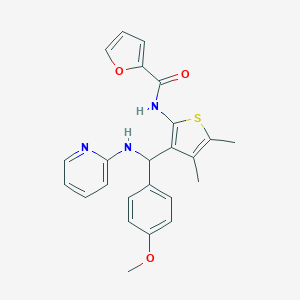
![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
